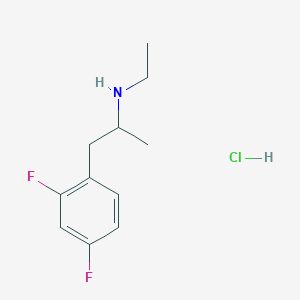
1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a 2,4-difluorophenyl group attached to an N-ethylpropan-2-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,4-difluorophenylacetone, which is obtained by the fluorination of phenylacetone.
Reductive Amination: The 2,4-difluorophenylacetone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
生物活性
1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride, often referred to as a novel psychoactive substance (NPS), has gained attention due to its potential applications in pharmacology and its implications in substance use trends. This compound is structurally related to various stimulants and has been studied for its biological activity, particularly in the context of its effects on neurotransmitter systems.
- Chemical Formula : C11H15F2N·HCl
- Molecular Weight : 199.2403 g/mol
- CAS Number : 1249226-76-3
The biological activity of 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride primarily involves its interaction with monoamine neurotransmitter systems. Studies suggest that the compound may act as a norepinephrine-dopamine reuptake inhibitor (NDRI) , similar to other substances in its class. This mechanism is crucial for understanding its stimulant effects and potential therapeutic applications.
Pharmacological Effects
- Stimulant Properties : The compound exhibits stimulant-like effects, which may include increased energy, alertness, and euphoria. These effects are attributed to enhanced dopaminergic and noradrenergic activity.
- Potential Therapeutic Uses : Preliminary studies indicate that compounds similar to 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride may have applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate neurotransmitter levels.
Case Study Overview
A recent study examined the patterns of use among regular psychostimulant users in Australia, highlighting the emergence of new psychoactive substances (NPS) like 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride. The findings suggested that:
- Prevalence of Use : Among the surveyed population, there was a notable increase in the use of NPS from 33% in 2010 to 40% in 2015.
- Risk Behaviors : Users of NPS were more likely to engage in poly-drug use and report higher instances of drug-related harm, indicating a need for targeted health interventions.
Research Findings Table
Toxicology and Safety Profile
While specific toxicological data on 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride is limited, general safety concerns regarding NPS include:
- Adverse Effects : Potential side effects may include anxiety, increased heart rate, and hypertension.
- Long-term Risks : Ongoing research is required to fully understand the long-term health implications associated with chronic use.
科学研究应用
Pharmaceutical Development
This compound has been investigated for its potential therapeutic applications, particularly as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets.
Neuropharmacology
Research indicates that derivatives of amines similar to 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine may exhibit psychoactive properties. Studies have explored its role in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments.
Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. For instance, methods for synthesizing primary amine hydrochlorides often utilize similar compounds as intermediates, which can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of related compounds on serotonin and dopamine receptors. The findings suggested that modifications to the difluorophenyl group can significantly alter receptor affinity and activity, indicating a pathway for developing selective antidepressants .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine; hydrochloride showcased its utility in organic synthesis. The study detailed a novel synthetic route that improved yield and purity compared to traditional methods, highlighting its relevance in medicinal chemistry .
属性
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLFWLWYAPRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=C(C=C(C=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














